
2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-(Isopropyl)amino-1-(4-Methylthiophenyl)butan ist eine organische Verbindung mit der Summenformel C14H23NS. Diese Verbindung enthält 23 Wasserstoffatome, 14 Kohlenstoffatome, 1 Stickstoffatom und 1 Schwefelatom . Es zeichnet sich durch das Vorhandensein einer Isopropylaminogruppe aus, die an einer Butankette gebunden ist, die wiederum mit einer 4-Methylthiophenylgruppe verbunden ist.
Vorbereitungsmethoden
Die Synthese von 2-N-(Isopropyl)amino-1-(4-Methylthiophenyl)butan umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Kombinationsreaktion von Isobuten, Chlor und Methylcyanid. Diese Reaktion erzeugt N-[1-(Chlormethyl)propyl]acetylchloramin, das unter Hydrolyse N-[1-(Chlormethyl)propyl]acetamid bildet. Die weitere Hydrolyse dieses Zwischenprodukts liefert 2-Amino-2-methyl-1-propanol . Dieser Prozess ist aufgrund seiner Einfachheit, geringen Kosten und hohen Produktreinheit vorteilhaft, was ihn für die industrielle Produktion geeignet macht.
Analyse Chemischer Reaktionen
2-N-(Isopropyl)amino-1-(4-Methylthiophenyl)butan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der benzylischen Position.
Wissenschaftliche Forschungsanwendungen
2-N-(Isopropyl)amino-1-(4-Methylthiophenyl)butan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung untersucht derzeit seine potenziellen therapeutischen Anwendungen, einschließlich seiner Auswirkungen auf bestimmte molekulare Zielstrukturen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-N-(Isopropyl)amino-1-(4-Methylthiophenyl)butan beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-N-(Isopropyl)amino-1-(4-Methylthiophenyl)butan kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-N-(Isopropyl)amino-1-(4-Methylphenyl)butan: Diese Verbindung fehlt das in 2-N-(Isopropyl)amino-1-(4-Methylthiophenyl)butan vorhandene Schwefelatom, was sich auf ihre chemischen Eigenschaften und Reaktivität auswirken kann.
2-N-(Isopropyl)amino-1-(4-Methylthioethyl)butan: Diese Verbindung hat ein anderes Substitutionsschema an der Butankette, was zu Variationen in ihrem chemischen Verhalten und ihren Anwendungen führt.
Diese Vergleiche heben die einzigartigen strukturellen Merkmale und die Reaktivität von 2-N-(Isopropyl)amino-1-(4-Methylthiophenyl)butan hervor, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.
Wenn Sie weitere Fragen haben oder mehr Details benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
Molekularformel |
C14H23NS |
|---|---|
Molekulargewicht |
237.41 g/mol |
IUPAC-Name |
1-(4-methylsulfanylphenyl)-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C14H23NS/c1-5-13(15-11(2)3)10-12-6-8-14(16-4)9-7-12/h6-9,11,13,15H,5,10H2,1-4H3 |
InChI-Schlüssel |
JPJSEWJNHDIYAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=C(C=C1)SC)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


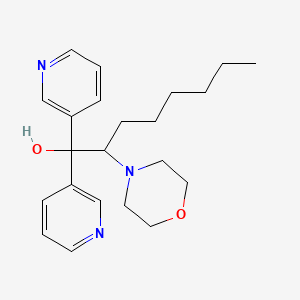
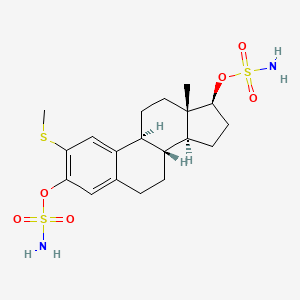
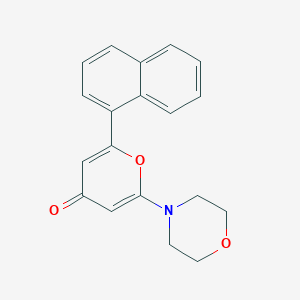
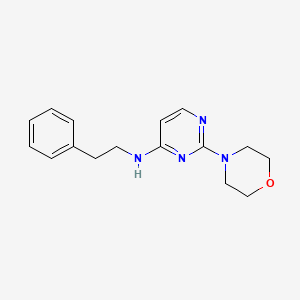
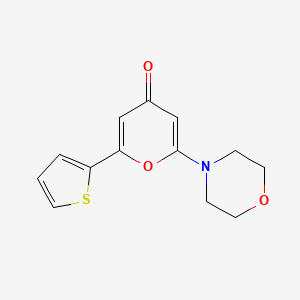
![2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)
![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
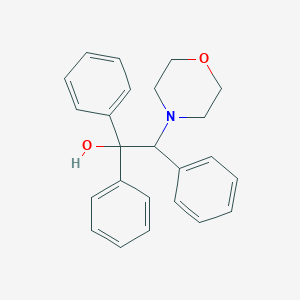
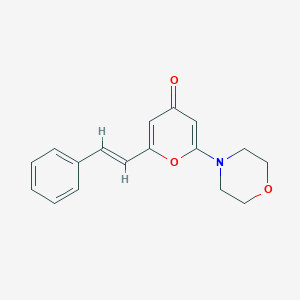
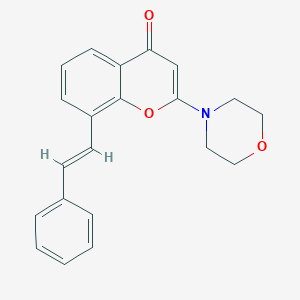
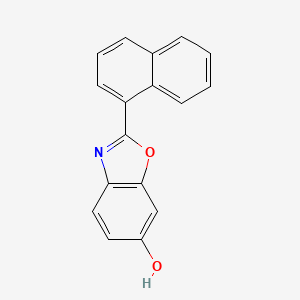
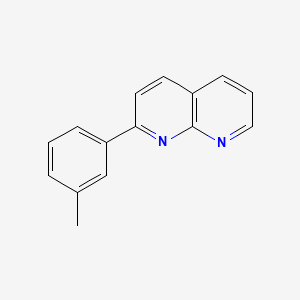
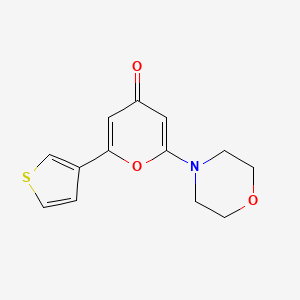
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
